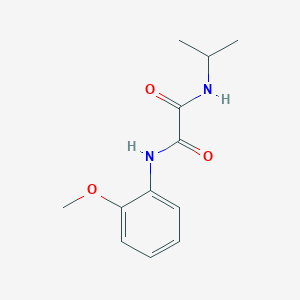

N'-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide

Description

N'-(2-Methoxyphenyl)-N-(propan-2-yl)ethanediamide is an ethanediamide derivative characterized by a central oxalamide (N,N'-disubstituted ethanediamide) backbone. The compound features a 2-methoxyphenyl group on one nitrogen and an isopropyl (propan-2-yl) group on the adjacent nitrogen. This structure places it within a broader class of amides and ethanediamides, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)13-11(15)12(16)14-9-6-4-5-7-10(9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRMAKILGRLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide typically involves the reaction of 2-methoxyaniline with isopropylamine and an appropriate acylating agent. The reaction conditions may include:

Solvent: Common solvents like dichloromethane or ethanol.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:

Batch or continuous flow reactors: To handle large volumes of reactants.

Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents like sodium hydride or other strong bases.

Major Products

Oxidation: Phenol derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include:

Binding to active sites: Inhibiting or activating enzymes.

Receptor interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare N'-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide with structurally analogous ethanediamides, amides, and acetamides, emphasizing substituent effects, synthesis, and applications.

Ethanediamide Derivatives

Ethanediamides (oxalamides) are a versatile class of compounds with two amide-linked substituents. Key comparisons include:

*Calculated based on molecular formula (C12H16N2O3).

- Structural Insights: The 2-methoxyphenyl group in the target compound contrasts with Tinuvin 312’s 2-ethoxyphenyl and 2-ethylphenyl groups. The methoxy substituent may improve solubility compared to ethyl or ethoxy groups, which are more lipophilic .

Pharmaceutical Amides

Amides are critical in drug design due to their stability and hydrogen-bonding capacity. Comparable compounds include:

- However, the benzimidazole core enables aromatic stacking, which the ethanediamide lacks . The propanamide in highlights the importance of methoxynaphthyl groups in NSAID derivatives, whereas the target compound’s simpler phenyl group may limit anti-inflammatory activity but reduce toxicity .

Agrochemical Acetamides

Chloroacetamides are widely used as herbicides. Key analogs include:

- Substituent Impact :

- The isopropyl group in the chloroacetamide () mirrors the target compound’s substituent, suggesting possible herbicidal applications if modified. However, the absence of a chloroacetate backbone in the target compound likely precludes similar activity .

- Methoxy groups in agrochemicals (e.g., alachlor) enhance soil mobility, a property that could be relevant if the target compound is functionalized for environmental applications .

Biological Activity

N'-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₃, with a molecular weight of approximately 224.27 g/mol. The compound features a methoxyphenyl group and an ethanediamide backbone, which contribute to its reactivity and biological activity.

Key Properties:

- Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.

- Methoxy Group: Can undergo demethylation reactions, potentially altering biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its interactions with serotonin and dopamine receptors suggest potential applications in treating neurological disorders and mood-related conditions.

The compound's mechanism of action involves binding to specific receptors associated with the central nervous system. In vitro assays have demonstrated its ability to modulate receptor activity, indicating its role as a potential therapeutic agent for conditions such as depression and anxiety.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors:

| Receptor Type | Binding Affinity (Ki) | Comments |

|---|---|---|

| Serotonin Receptors | Moderate | Potential antidepressant properties |

| Dopamine Receptors | High | Implications for mood regulation |

| Other CNS Receptors | Variable | Further studies needed |

These findings highlight the compound's potential as a modulator in neurotransmitter systems.

Case Studies

-

Neuropharmacological Study:

A study evaluated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvement in mood-related parameters, supporting its potential use in treating depression. -

In Vitro Assays:

In vitro studies demonstrated that the compound effectively inhibits certain enzyme activities linked to neurotransmitter metabolism, suggesting a dual mechanism of action—both receptor modulation and enzyme inhibition.

Pharmacokinetics and Metabolism

Further research is required to elucidate the pharmacokinetic properties and metabolic pathways of this compound. Initial studies suggest that it may undergo significant first-pass metabolism, impacting its bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N'-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typical for ethanediamides. Begin with condensation of 2-methoxyaniline with isopropylamine derivatives, followed by coupling to an oxalamide precursor. Optimize solvent selection (e.g., DMF or THF), temperature (0–60°C), and catalysts (e.g., DMAP). Purify via column chromatography (ethyl acetate/hexane gradients) and confirm structure using -/-NMR and HPLC-MS .

- Key Considerations : Monitor reaction progress via TLC. For scale-up, ensure inert atmospheres to prevent oxidation of sensitive intermediates.

Q. What analytical techniques are critical for characterizing This compound and its intermediates?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- NMR : Assign peaks for methoxy (δ ~3.8 ppm), isopropyl (δ ~1.2 ppm), and amide protons (δ ~8–10 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via ESI-MS.

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodology :

- In Vitro Screening : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (COX-2 inhibition).

- Dose-Response Curves : Use concentrations from 1 nM–100 µM to determine IC.

- Controls : Include reference compounds (e.g., aspirin for COX-2) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. What enzymatic pathways metabolize This compound, and how do they vary across species?

- Methodology :

- In Vitro Metabolism : Incubate the compound with hepatic microsomes (rat, rabbit, human) + NADPH. Analyze metabolites via HPLC/LC-MS.

- Species Differences : Rabbit microsomes may produce hydroxylated metabolites (e.g., o-aminophenol), while rats show negligible conversion .

- Key Data : β-Naphthoflavone-induced CYP1A1/2 in rats increases o-aminophenol formation by 2.4-fold, suggesting CYP-mediated oxidation .

Q. How do CYP enzymes influence the metabolic fate of this compound, and what experimental models validate their roles?

- Methodology :

- CYP Induction : Pre-treat rats with CYP inducers (β-NF for CYP1A1/2, ethanol for CYP2E1). Isolate microsomes and quantify metabolites.

- Inhibitor Studies : Use ketoconazole (CYP3A4 inhibitor) or α-naphthoflavone (CYP1A2 inhibitor) to block specific pathways .

- Advanced Insight : CYP2E1-rich microsomes may favor reductive pathways (e.g., o-anisidine formation), while CYP1A1/2 drives oxidative metabolism .

Q. What mechanistic insights link This compound to genotoxicity or carcinogenicity?

- Methodology :

- DNA Adduct Detection : Use -postlabeling or LC-MS/MS to identify adducts (e.g., N-(2-methoxyphenyl)hydroxylamine-DNA lesions) .

- Reactive Oxygen Species (ROS) Assays : Measure ROS generation in treated cells (DCFH-DA fluorescence) .

- Hypothesis : Metabolites like N-(2-methoxyphenyl)hydroxylamine may intercalate DNA or form nitroso intermediates, inducing strand breaks .

Q. How can researchers resolve contradictions in metabolic data across studies?

- Methodology :

- Cross-Species Replication : Repeat experiments with human hepatocytes or recombinant CYP isoforms.

- pH Dependency : Test metabolite stability at pH 4.5 vs. 7.4 to distinguish enzymatic vs. non-enzymatic pathways .

- Case Study : o-Aminophenol forms spontaneously under acidic conditions (pH 4.5) but requires enzymatic activity at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.